Dimethyl 1-(3,4-dimethoxybenzyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the dihydropyridine core, followed by the introduction of the methoxy and hydroxy substituents through various chemical reactions. Common reagents used in these reactions include aldehydes, ketones, and amines, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated compounds.
Scientific Research Applications
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-DIMETHOXYPHENETHYLAMINE: A related compound with similar methoxy groups but different core structure.
3,4-DIMETHOXYPHENYL METHYL KETONE: Another related compound with a simpler structure.
Uniqueness
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its complex structure, which provides a diverse range of chemical properties and potential applications. Its combination of methoxy and hydroxy groups, along with the dihydropyridine core, sets it apart from simpler analogs.
Properties
Molecular Formula |
C25H27NO8 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H27NO8/c1-30-20-9-6-15(10-22(20)32-3)12-26-13-17(24(28)33-4)23(18(14-26)25(29)34-5)16-7-8-19(27)21(11-16)31-2/h6-11,13-14,23,27H,12H2,1-5H3 |
InChI Key |
LSEWAVUPXHIKLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)O)OC)C(=O)OC)OC |
Origin of Product |
United States |
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